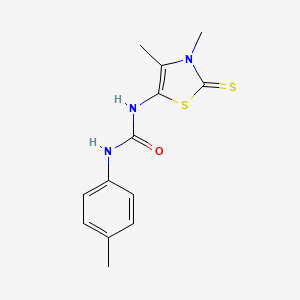![molecular formula C17H13ClN2O2S B5659082 4-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5659082.png)
4-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid, also known as CTB or Compound 1, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
作用机制
The mechanism of action of 4-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid is not yet fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins in the body, leading to its anti-inflammatory and anti-tumor effects. It has also been suggested that it may act by disrupting the cell membrane of fungi and insects, leading to its antifungal and insecticidal properties.
Biochemical and Physiological Effects:
Studies have shown that 4-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid can have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in macrophages. It has also been found to induce apoptosis in cancer cells. In addition, it has been shown to have antifungal and insecticidal effects, as mentioned earlier.
实验室实验的优点和局限性
One advantage of using 4-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid in lab experiments is its relatively low cost compared to other compounds with similar properties. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 4-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid. One direction is to further investigate its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in crop protection, particularly in developing countries where crop losses due to fungal and insect infestations can have a significant impact on food security. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.
合成方法
4-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid can be synthesized using a multi-step process that involves the reaction of 4-chloroaniline with thioacetamide, followed by the reaction with 4-methyl-2-aminobenzoic acid. The final step involves the reaction of the resulting compound with 4-chlorobenzoyl chloride. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
科学研究应用
4-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid has been shown to have potential applications in various fields of research. In medicine, it has been found to have anti-inflammatory and anti-tumor properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, 4-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid has been shown to have antifungal and insecticidal properties, making it a potential candidate for use in crop protection. In materials science, 4-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid has been studied for its potential use in the fabrication of organic light-emitting diodes (OLEDs).
属性
IUPAC Name |
4-[[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c1-10-15(11-2-6-13(18)7-3-11)20-17(23-10)19-14-8-4-12(5-9-14)16(21)22/h2-9H,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGPSSHATBMTSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-acetyl-1'-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5659014.png)
![methyl [(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetate](/img/structure/B5659016.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5659031.png)
![N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1-oxa-8-azaspiro[4.5]decan-3-amine dihydrochloride](/img/structure/B5659038.png)
![2,3-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-6-quinoxalinecarboxamide](/img/structure/B5659046.png)

![(3S,5S)-5-[(3,3-diphenyl-1-piperidinyl)carbonyl]-1-methyl-3-pyrrolidinamine dihydrochloride](/img/structure/B5659059.png)
![1-(cyclopropylcarbonyl)-N-[3-(1H-indazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5659075.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide](/img/structure/B5659076.png)
![(1S*,5R*)-3-isonicotinoyl-N-(3-methoxyphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5659088.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl}methyl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5659109.png)